molecular formula C15H19NO4 B15315459 3-(1-Cbz-2-pyrrolidinyl)propanoic Acid

3-(1-Cbz-2-pyrrolidinyl)propanoic Acid

Cat. No.: B15315459
M. Wt: 277.31 g/mol
InChI Key: MVHUUGASVWTMMM-UHFFFAOYSA-N
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Description

3-(1-Cbz-2-pyrrolidinyl)propanoic Acid is a chiral organic compound featuring a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protecting group at the nitrogen atom and a propanoic acid moiety. The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, enabling selective deprotection under mild hydrogenolytic conditions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules. Its structural uniqueness lies in the combination of a rigid pyrrolidine scaffold and the carboxylic acid functionality, which enhances its utility in stereoselective syntheses .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylpyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-8-13-7-4-10-16(13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)

InChI Key

MVHUUGASVWTMMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in binding to active sites, while the pyrrolidine ring can influence the compound’s overall conformation and activity . The propanoic acid moiety may also contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(1-Cbz-2-pyrrolidinyl)propanoic Acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Applications References
This compound C₁₅H₁₉NO₄ 277.32 Cbz-protected pyrrolidine, carboxylic acid Coupling of pyrrolidine with Cbz-Cl, followed by propanoic acid attachment Peptide synthesis, drug intermediates
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid C₇H₁₀N₂O₂S 186.23 Methylimidazolethio, carboxylic acid Reaction of 3-bromopropanoic acid with methimazole under basic conditions Mitochondria-targeted antioxidant prodrugs
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 β-amino acid, pyridine ring Asymmetric synthesis or enzymatic resolution Enzyme substrate studies, medicinal chemistry
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₂N₂O₄S 244.27 Sulfonamide, carboxylic acid Halogenation of 3-aminopropanoic acid derivatives Antimicrobial agent development
Key Observations:
  • Heterocyclic Substituents: The Cbz-pyrrolidine group in the target compound provides steric hindrance and chiral centers, contrasting with the planar pyridine ring in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid. The imidazolethio group in 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid introduces sulfur-based redox activity, enhancing its utility as a prodrug .
  • Protecting Groups: The Cbz group is labile under hydrogenolysis, enabling selective deprotection, whereas the methyl group in the imidazolethio derivative is stable under most conditions. Sulfonamides (e.g., in 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid) offer hydrolytic stability but require harsh conditions for removal .

Stability and Reactivity

  • Cbz Group: Sensitive to hydrogenolysis (e.g., H₂/Pd), enabling selective deprotection. This contrasts with sulfonamides, which resist hydrolysis under acidic/basic conditions .
  • Thioether Bond : The imidazolethio derivative’s S-C bond is susceptible to oxidation, limiting its shelf life but enabling controlled release in biological systems .

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